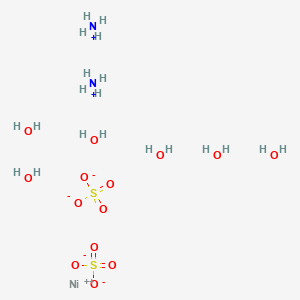

Ammonium nickel(II) sulfate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium nickel sulfate hexahydrate is a hydrate that is the hexahydrate form of ammonium nickel sulfate. It is a hydrate, a nickel coordination entity, an ammonium salt and a metal sulfate. It contains an ammonium nickel sulfate.

Applications De Recherche Scientifique

Ultraviolet Light Filter

Ammonium nickel sulfate hexahydrate (ANSH) has been studied as a material for ultraviolet light filters. The ANSH crystal, with its deep-green color, demonstrates high transmission efficiency and a narrow spectrum bandwidth at the UV transmission peak (250 nm). This makes it a promising material for applications requiring UV light filtration (Su, Zhuang, He, Li, & Wang, 2002).

Thermal Decomposition Studies

Research has been conducted on the thermal decomposition of nickel(II) sulfate(VI) hexahydrate. Using thermo-gravimetry and XRD methods, a mechanism for its thermal decomposition has been established. This research is significant for understanding the material's behavior under various temperature conditions (Tomaszewicz & Kotfica, 2004).

Electrochemical Processing

The electrolysis of a WC-Ni pseudoalloy in aqueous sulfuric acid solutions has been studied for the production of ammonium paratungstate and nickel(II) sulfate. This research offers insights into the electrochemical processing of such materials, suggesting a flowsheet for their production with recyclable process solutions (Kuntyi, Ivashkin, Yavorskii, & Zozulya, 2007).

Crystal Growth and Characterization

The growth of single crystals of ammonium nickel sulfate hexahydrate using urea/thiourea has been explored. This research enhances understanding of the crystal's structural and optical properties, which is vital for its application in various fields (Meena, Muthu, Rajasekar, Bhagavannarayana, Meenakshisundaram, & Mojumdar, 2015).

Minimization of Ni(II) Precipitation

Studies have been conducted to minimize Ni(II) precipitation in various chemical systems, crucial for optimizing the yield in chemical processes involving ammonium nickel(II) sulfate hexahydrate (Das, Anand, & Das, 1997).

Electron Paramagnetic Resonance Studies

Research on the electron paramagnetic resonance of Mn2+ in ammonium and potassium-nickel tutton salt single crystals provides insights into the magnetic properties of these materials, important for applications in magnetic resonance (Upreti, 1974).

Nickel(II) Oxide Solubility and Phase Stability

The solubility behavior of nickel(II) oxide in deoxygenated ammonium and sodium hydroxide solutions has been investigated. This research is significant for understanding the thermodynamic functions and solid phase transformations of these compounds (Ziemniak & Goyette, 2003).

Synthesis and Characterization of Nickel(II) Dithiocarbamate Complexes

The synthesis and characterization of nickel(II) dithiocarbamate complexes using ammonium N-benzyldithiocarbamate have been explored. This is relevant for the production of nickel sulphide nanoparticles with potential applications in various fields (Bobinihi, Osuntokun, & Onwudiwe, 2017).

Propriétés

Nom du produit |

Ammonium nickel(II) sulfate hexahydrate |

|---|---|

Formule moléculaire |

H20N2NiO14S2 |

Poids moléculaire |

395 g/mol |

Nom IUPAC |

diazanium;nickel(2+);disulfate;hexahydrate |

InChI |

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 |

Clé InChI |

ZZPAXHDZFDUTLY-UHFFFAOYSA-L |

SMILES canonique |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

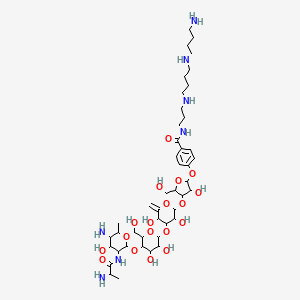

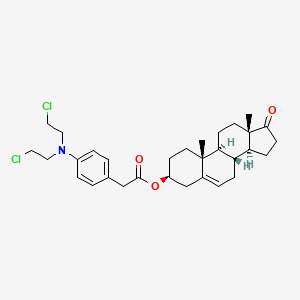

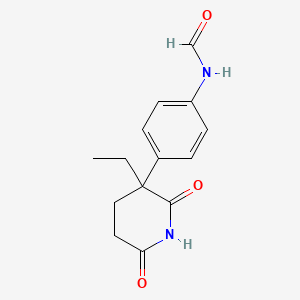

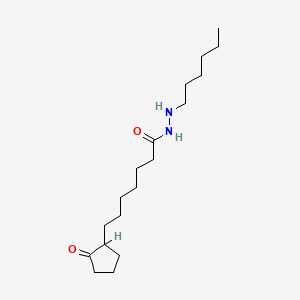

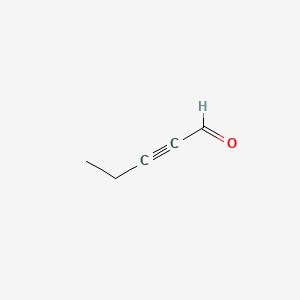

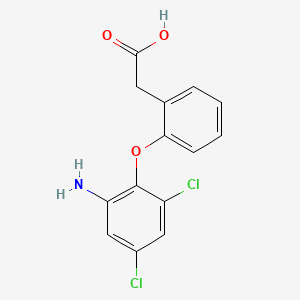

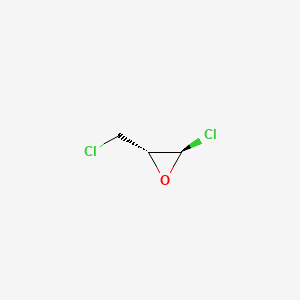

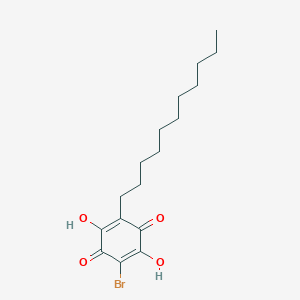

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)